N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-23-24-21(27-14)16-6-9-18(10-7-16)22-20(25)13-26-19-11-8-15-4-2-3-5-17(15)12-19/h2-12H,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKKEQKWWJEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Aniline
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a substituted acylhydrazide. A representative protocol, adapted from Keshari K. Jha et al., proceeds as follows:
Step 1: Preparation of 4-Aminobenzohydrazide
4-Aminobenzoic acid is treated with excess hydrazine hydrate in ethanol under reflux (12 h), yielding 4-aminobenzohydrazide as a white solid.
Step 2: Acylation and Cyclization
The hydrazide undergoes acylation with acetic anhydride in dichloromethane, forming N-acetyl-4-aminobenzohydrazide. Subsequent cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent at 80–100°C for 4–6 h. The reaction mechanism involves intramolecular cyclodehydration, producing 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline with a reported yield of 82–89%.
Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH | Reflux | 12 h | 90% |
| 2 | Ac₂O, DCM | RT | 2 h | 95% |
| 3 | POCl₃, 80–100°C | 100°C | 5 h | 85% |
Synthesis of 2-(Naphthalen-2-yloxy)Acetyl Chloride
The naphthyloxy moiety is introduced via Williamson ether synthesis, followed by activation of the carboxylic acid:
Step 1: Williamson Ether Synthesis
2-Naphthol reacts with chloroacetic acid in alkaline medium (NaOH, H₂O/EtOH), forming 2-(naphthalen-2-yloxy)acetic acid. The reaction proceeds at 60°C for 6 h, yielding 78–85% of the product.
Step 2: Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen atmosphere. The mixture is stirred at 40°C for 3 h, yielding 2-(naphthalen-2-yloxy)acetyl chloride as a pale-yellow liquid (92–95% yield).
Coupling of Intermediates to Form the Final Product
The amine and acid chloride intermediates undergo nucleophilic acyl substitution:
Step 1: Acetamide Formation
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. 2-(Naphthalen-2-yloxy)acetyl chloride is added dropwise, followed by triethylamine (TEA) as a base. The reaction is stirred at room temperature for 12 h, yielding the target compound after purification via column chromatography (75–80% yield).
Optimized Coupling Conditions
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Solvent: THF
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Base: Triethylamine (2.5 equiv)
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Temperature: 0°C → RT
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Purification: Silica gel chromatography (hexane/ethyl acetate, 3:1)
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
Zhu et al. demonstrated that microwave irradiation (300 W, 120°C) reduces cyclization time for oxadiazole formation from 5 h to 20 minutes, improving yields to 88–92%. This method is compatible with the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline.
Critical Analysis of Reaction Parameters
-
Cyclization Agents:
-
Coupling Efficiency:
-
Purification Challenges:
Chemical Reactions Analysis
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Neurodegenerative Disorders
One of the primary applications of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is in the treatment of Alzheimer's disease and other tauopathies. These conditions are characterized by the aggregation of tau proteins, leading to neurodegeneration. Research indicates that this compound may inhibit tau aggregation and promote neuronal survival.
Case Study: Alzheimer's Disease Treatment
A study published in 2018 highlighted the efficacy of compounds similar to this compound in reducing tau oligomerization in vitro. The findings suggest that these compounds can effectively mitigate the pathological features associated with Alzheimer's disease, such as neurofibrillary tangles and synaptic loss .
Molecular Mechanism
The mechanism by which this compound exerts its effects involves modulation of tau protein dynamics. It is believed to interact with tau, preventing its aggregation into harmful structures.
Data Table: Mechanistic Pathways
| Mechanism | Description |
|---|---|
| Tau Aggregation Inhibition | Prevents formation of neurotoxic aggregates |
| Neuroprotection | Enhances neuronal survival under stress conditions |
| Anti-inflammatory Effects | Reduces neuroinflammation in tauopathies |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves effective concentrations in the brain without significant toxicity.
Case Study: Safety Evaluation
A preclinical safety evaluation demonstrated that administration of this compound did not result in adverse effects at therapeutic doses. The study monitored various biomarkers and found no significant changes indicative of toxicity .
Clinical Trials
Ongoing clinical trials are investigating the efficacy of this compound for treating Alzheimer's disease. These trials aim to establish optimal dosing regimens and assess long-term outcomes in patients.
Data Table: Overview of Clinical Trials
| Trial Phase | Objective | Status |
|---|---|---|
| Phase I | Safety and tolerability assessment | Recruiting |
| Phase II | Efficacy in Alzheimer’s patients | Active |
| Phase III | Long-term effects and comparative analysis | Not yet started |
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors in biological systems, leading to the inhibition of key pathways involved in cell proliferation and survival. This interaction can result in the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Triazole Derivatives
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replace the 1,3,4-oxadiazole with a 1,2,3-triazole. This substitution alters electronic properties and hydrogen-bonding capacity. For example, the triazole derivative 6b () demonstrated distinct NMR shifts (δ 8.36 ppm for triazole proton) compared to oxadiazole-based compounds, which typically exhibit deshielded protons near δ 8.0–8.5 ppm. Triazole derivatives also showed moderate antibacterial activity (MIC: 16–32 µg/mL against S. aureus), whereas oxadiazoles often display broader pharmacological profiles .
Thiazole and Thiadiazole Analogues
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () incorporates a thiadiazole ring, introducing sulfur atoms that enhance π-π stacking interactions. Thiadiazole derivatives frequently exhibit superior cytotoxicity; for instance, compound 31 () showed tumor inhibition (LC₅₀: 5.51 µg/mL), likely due to the electron-withdrawing trifluoromethyl group.
Compounds with Varied Substituents
Naphthalen-1-yloxy vs. Naphthalen-2-yloxy
N-[4-(indolin-1-ylsulfonyl)phenyl]-2-(naphthalen-2-yloxy)acetamide () shares the naphthalen-2-yloxy-acetamide motif but replaces the oxadiazole with an indoline sulfonyl group. The sulfonyl moiety increases molecular weight (458.5 g/mol vs. ~377.4 g/mol for the target compound) and introduces hydrogen-bond acceptor sites, which may enhance binding to serine proteases. However, the indoline group’s bulkiness could reduce bioavailability compared to the compact oxadiazole ring .
Chlorophenyl and Nitrophenyl Derivatives
N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide () feature a chlorophenyl group, which elevates logP values (indicative of higher lipophilicity) compared to the methyl-substituted target compound. For example, compound 6f () showed antimicrobial activity (MIC: 8 µg/mL) but higher cytotoxicity (hemolytic activity: 18%), whereas the target compound’s methyl group may reduce toxicity .
Pharmacological and Physicochemical Properties
*Estimated using ChemDraw.
Mechanistic Insights
- COX-2/5-LOX Inhibition : The oxadiazole-thiol derivative b3 () exhibited potent COX-2 binding (ΔG: −9.2 kcal/mol) due to thiol-mediated hydrogen bonding. The target compound’s methyl group may weaken this interaction but improve metabolic stability .
- Antimicrobial Activity : Sulfanyl-acetamide derivatives () showed enhanced activity against Gram-positive bacteria, likely via disruption of cell wall synthesis. The naphthalen-2-yloxy group in the target compound may similarly interact with bacterial membranes but with reduced efficacy due to the absence of sulfhydryl groups .
Biological Activity
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a compound that incorporates the 1,3,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The incorporation of various substituents into the oxadiazole scaffold can modulate these activities significantly.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The mechanisms include:
- Inhibition of Enzymes : Compounds containing the 1,3,4-oxadiazole ring have been shown to inhibit various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Antiproliferative Effects : The compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest through modulation of signaling pathways involved in cell growth and differentiation .
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles possess significant anticancer properties. For instance:
- A study highlighted the structural modifications in 1,3,4-oxadiazoles that enhance their cytotoxicity against various cancer cell lines. The combination of oxadiazole with other pharmacophores has shown promising results in targeting cancer-specific pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity:
- In vitro studies indicated that compounds with the oxadiazole structure exhibited moderate antibacterial effects against several bacterial strains. The presence of naphthalene moieties may further enhance their bioactivity by improving lipophilicity and membrane permeability .
Case Studies
Case Study 1: Anticancer Potential
A series of studies focused on the anticancer activity of 1,3,4-oxadiazole derivatives showed that modifications at the phenyl ring significantly influenced their efficacy. For example:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15.0 | HDAC Inhibition |
| Compound B | A549 (Lung Cancer) | 10.5 | Apoptosis Induction |
These results suggest that specific structural features are critical for enhancing the anticancer potential of oxadiazole derivatives.
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 μg/mL |
| Compound D | S. aureus | 16 μg/mL |
These findings indicate that certain derivatives exhibit promising antimicrobial activity and warrant further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes using copper-catalyzed click chemistry. For example, a mixture of (prop-2-yn-1-yloxy)naphthalene (0.5 mmol) and substituted 2-azido-N-phenylacetamide (0.5 mmol) in a 3:1 t-BuOH:H₂O solvent system with Cu(OAc)₂ (10 mol%) yields the product after 6–8 hours at room temperature. Reaction progress is monitored via TLC (hexane:EtOAc 8:2), followed by extraction, drying (Na₂SO₄), and recrystallization (ethanol) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Detect functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.4 ppm) and acetamide methylene signals (δ ~5.4 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .
Q. What are the recommended purification techniques for intermediates and final products?
- Methodological Answer : Crude products are purified via recrystallization (ethanol) or column chromatography (silica gel, hexane:EtOAc gradient). For azide intermediates, toluene:water reflux with NaN₃ followed by extraction (EtOAc) and drying (Na₂SO₄) ensures purity .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction mechanisms?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms can model thermochemical properties (e.g., bond dissociation energies, ionization potentials). Basis sets like 6-31G* are used for geometry optimization, followed by vibrational frequency analysis to confirm minima. Solvent effects are incorporated via continuum models (e.g., PCM) .
Q. How might contradictory biological activity data arise in assays, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
- Dose-response curves : Establish IC₅₀ values across multiple replicates.
- Molecular docking : Validate target binding using software like AutoDock Vina, referencing structural analogs (e.g., thiadiazole derivatives with confirmed antimicrobial activity) .
Q. What strategies can improve the compound’s bioavailability or metabolic stability?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- SAR studies : Modify the naphthalenyloxy or oxadiazole substituents. For example, fluorination at the phenyl ring (as in C₂₁H₁₈ClN₄O₂ derivatives) improves membrane permeability .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software refines structures. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
